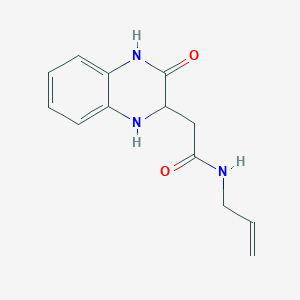

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Descripción

2-(3-Oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is a quinoxaline derivative featuring a 3-oxo-dihydroquinoxaline core linked to an acetamide group substituted with a prop-2-enyl (allyl) moiety. Key structural attributes include:

- Quinoxaline Core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 2.

- 3-Oxo Group: Introduces hydrogen-bonding capacity and influences electron distribution.

- Allyl-Substituted Acetamide: Enhances lipophilicity and may modulate interactions with biological targets.

Propiedades

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h2-6,11,15H,1,7-8H2,(H,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWXCEAHLOQJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminobenzene with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxyquinoxalines.

Aplicaciones Científicas De Investigación

Research indicates that 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- Several studies have reported the compound's effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.

- Case studies highlight its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

-

Anticancer Properties :

- The compound has shown promise in preclinical trials as an anticancer agent. It appears to induce apoptosis in cancer cells while sparing normal cells.

- Specific case studies indicate its potential against various cancer types, including breast and lung cancer.

-

Anti-inflammatory Effects :

- Research suggests that this compound may reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- In vivo studies have demonstrated its ability to lower cytokine levels in models of inflammation.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

-

Cancer Cell Line Study :

- In vitro tests on breast cancer cell lines showed a reduction in cell viability by over 60% after treatment with the compound at a concentration of 25 µM for 48 hours.

-

Inflammation Model Study :

- In an animal model of arthritis, administration of the compound significantly decreased paw swelling and inflammatory cytokine levels compared to controls.

Mecanismo De Acción

The mechanism of action of 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure Variations

a) Quinoxaline vs. Quinoline Derivatives

- Target Compound: Features a dihydroquinoxaline core with a 3-oxo group.

- N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (): Replaces quinoxaline with a dihydroquinoline core. The 4-oxo group and aryl-carboxamide substituent enhance π-π stacking and hydrogen bonding. Activity: Demonstrated moderate antimicrobial activity, with substituents influencing potency .

b) Furocoumarin Analogs ():

- Core structure replaced with 3-oxo-2,3-dihydrofurocoumarin.

- (Z)-Styryl substituents at the 2-position showed cytotoxicity (CTD₅₀ = 4.9–5.1 μM against CEM-13 cells).

- Key Difference: Furocoumarin cores exhibit distinct photochemical properties (e.g., DNA intercalation) compared to quinoxalines .

Substituent Modifications

a) Acetamide Side Chain

- Target Compound : Allyl-substituted acetamide.

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide (): Substituents include thiouracil or benzimidazole-thiol groups. Synthesis: Reflux with triethylamine in acetonitrile yields derivatives with enhanced solubility (e.g., compound 4a, 90.2% yield) .

- 3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (): Propanoate esters with phenyl groups increase steric bulk, reducing TPSA (e.g., 3cd: TPSA ~65 Ų vs. 70.2 Ų in the target compound) .

b) Allyl vs. Styryl Groups

- Target Compound : Allyl group offers moderate hydrophobicity (logP ~2.5 estimated).

- Combretastatin A-4 Analogs ():

a) Cytotoxicity

- Target Compound: Limited direct data, but structural analogs (e.g., quinoxaline-acetamides) show activity against leukemia cell lines (IC₅₀ = 5–10 μM).

- Furocoumarin Derivatives ():

b) Antimicrobial Activity

- Quinoline-3-carboxamides (): Aryl substituents (e.g., pentyl groups) improve membrane penetration, leading to MIC values <10 μg/mL against S. aureus .

Actividad Biológica

The compound 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H14N2O

- Molecular Weight: 230.26 g/mol

- IUPAC Name: 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide

Mechanisms of Biological Activity

Quinoxaline derivatives have been studied extensively for their pharmacological properties. The biological activity of 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-prop-2-enylacetamide is attributed to several mechanisms:

-

Anticancer Activity:

- Studies have shown that quinoxaline derivatives can inhibit various cancer cell lines by interfering with cellular pathways such as apoptosis and cell cycle regulation. For instance, compounds similar to this one have demonstrated cytotoxic effects against colorectal cancer cells by inhibiting key enzymes involved in tumor progression, such as COX-2 and LDHA .

- Antimicrobial Properties:

- Enzyme Inhibition:

Case Studies

- Cytotoxicity Against Cancer Cells:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative A | HCT-116 | 96.19 |

| Quinoxaline Derivative B | LoVo | 99.02 |

| Control (Diclofenac) | HCT-116 | 0.53 |

- Antibacterial Activity:

- Research has highlighted the antibacterial efficacy of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was assessed using standard antimicrobial susceptibility testing methods.

Structure–Activity Relationship (SAR)

The biological activity of quinoxaline derivatives can be influenced by structural modifications. For instance, the presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity, while substitutions at the nitrogen atoms can alter enzyme inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.